N-{2-[6-(ethylsulfanyl)-4-[(2-methylpropyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-fluorobenzamide
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Overview
Description
N-{2-[6-(ethylsulfanyl)-4-[(2-methylpropyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-fluorobenzamide is a synthetic organic compound with potential applications in various fields of science, including chemistry, biology, medicine, and industry. It consists of a pyrazolo[3,4-d]pyrimidine core, which is a heterocyclic system containing nitrogen atoms. This structure is further modified by the presence of an ethylsulfanyl group, a 2-methylpropylamino group, and a 4-fluorobenzamide moiety, making it an intriguing subject for research and development.
Preparation Methods
The synthesis of N-{2-[6-(ethylsulfanyl)-4-[(2-methylpropyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-fluorobenzamide can be achieved through a multi-step process involving the following key steps:
Synthesis of the pyrazolo[3,4-d]pyrimidine core: This typically involves the condensation of appropriate starting materials, such as 3-aminopyrazole and ethyl acetoacetate, under controlled conditions to form the desired heterocyclic ring system.
Introduction of the ethylsulfanyl group: This can be accomplished by reacting the pyrazolo[3,4-d]pyrimidine intermediate with an appropriate sulfur-containing reagent, such as ethanethiol, under conditions that promote nucleophilic substitution.
Incorporation of the 2-methylpropylamino group: This step involves the reaction of the intermediate with 2-methylpropylamine under conditions that facilitate amination.
Attachment of the 4-fluorobenzamide moiety: The final step typically involves the coupling of the intermediate with 4-fluorobenzoyl chloride under conditions that promote the formation of an amide bond.
Chemical Reactions Analysis
N-{2-[6-(ethylsulfanyl)-4-[(2-methylpropyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form a sulfone derivative using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions to modify its functional groups, such as reducing the nitro group (if present) to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The pyrazolo[3,4-d]pyrimidine core and the fluorobenzamide moiety can undergo substitution reactions with appropriate reagents, such as halogenation or nucleophilic substitution reactions.
Scientific Research Applications
N-{2-[6-(ethylsulfanyl)-4-[(2-methylpropyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-fluorobenzamide has diverse applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of various heterocyclic compounds, which are essential in medicinal chemistry and materials science.
Biology: It serves as a tool for studying enzyme inhibition and receptor binding interactions, contributing to our understanding of biochemical pathways.
Medicine: The compound has potential as a lead compound for the development of novel pharmaceuticals targeting specific diseases, such as cancer, inflammatory disorders, and infectious diseases.
Industry: It can be utilized in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-{2-[6-(ethylsulfanyl)-4-[(2-methylpropyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzymatic activity by binding to the active site or allosteric site of the enzyme, preventing substrate binding and catalysis. It can also interact with receptors, modulating their signaling pathways and affecting cellular responses. The precise mechanism of action depends on the specific biological target and the context in which the compound is used.
Comparison with Similar Compounds
N-{2-[6-(ethylsulfanyl)-4-[(2-methylpropyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-fluorobenzamide can be compared with other similar compounds, such as:
N-{2-[6-(methylsulfanyl)-4-[(2-ethylpropyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-chlorobenzamide: This compound has a similar structure but differs in the nature of the sulfur-containing group, the amine substituent, and the halogen on the benzamide moiety.
N-{2-[6-(ethylsulfanyl)-4-[(2-methylpropyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-bromobenzamide: This compound differs in the halogen present on the benzamide moiety, which can affect its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[2-[6-ethylsulfanyl-4-(2-methylpropylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN6OS/c1-4-29-20-25-17(23-11-13(2)3)16-12-24-27(18(16)26-20)10-9-22-19(28)14-5-7-15(21)8-6-14/h5-8,12-13H,4,9-11H2,1-3H3,(H,22,28)(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAZNOQAQKZDNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C2C=NN(C2=N1)CCNC(=O)C3=CC=C(C=C3)F)NCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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